molecular formula C19H20N4O3S B3744990 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea

Cat. No.: B3744990
M. Wt: 384.5 g/mol
InChI Key: IXCDSCVVANXXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains phenyl groups substituted with ethyl and methoxy groups, as well as a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Groups: The phenyl groups with ethyl and methoxy substituents can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Urea Moiety: The urea moiety can be formed by reacting the intermediate compound with an isocyanate or by using phosgene as a reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring and phenyl groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-{5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea
  • 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea
  • 1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea

Comparison: Compared to similar compounds, 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea may exhibit unique properties due to the presence of the ethyl and methoxy substituents. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

1-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-13-4-8-16(9-5-13)26-12-17-22-23-19(27-17)21-18(24)20-14-6-10-15(25-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCDSCVVANXXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea
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1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea
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1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea
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1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea
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1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea
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1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea

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